cis-Cyclopentane-1,3-diamine

Overview

Description

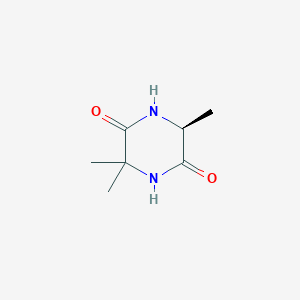

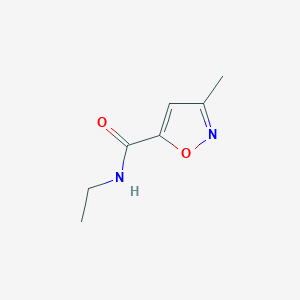

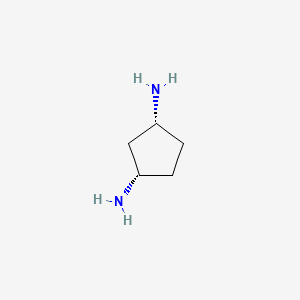

Cis-Cyclopentane-1,3-diamine is a chemical compound with the molecular formula C5H12N2 . It is used for research and development purposes .

Synthesis Analysis

A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . The successful multi-step synthesis includes:Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

Diastereomerically pure cis- and trans-isomers of CPDA have been reacted with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers with internal amide and imine groups .Physical And Chemical Properties Analysis

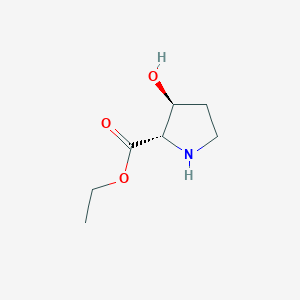

This compound dihydrochloride has a molecular weight of 173.08 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- Cyclic cis-1,3-diamines as Versatile Building Blocks: Cyclic cis-1,3-diamines, like cis-cyclopentane-1,3-diamine, are crucial in synthesizing natural molecules and biologically active compounds. Their synthesis often requires complex methods to achieve desired chemo-, regio-, and stereocontrol (Benedetti, Micouin, & Fleurisson, 2020).

Applications in Material Science

- Bio-based Polyimides from Bicyclic Diamines: New bio-derived diamines with cyclopentane structures, derived from natural citric acid, have been developed for high-performance polyimides. This showcases the material science applications of compounds like this compound (Jiang et al., 2022).

Applications in Molecular and Supramolecular Chemistry

- Influence on Supramolecular Self-Assembly: The stereochemistry of 1,3-disubstituted cyclopentane units significantly impacts the self-assembly properties of synthetic diastereomeric archaeal lipids. This research highlights the role of this compound in affecting lipid packing and conformational flexibility (Jacquemet et al., 2012).

Applications in Catalysis

- Catalysis in Organic Synthesis: The use of this compound related compounds in catalysis is evident in palladium-tetraphosphine systems. Such systems have been employed for allylic amination in water, showcasing the utility of these compounds in facilitating chemical reactions (Feuerstein et al., 2001).

Conformational Analysis

- Conformational Preferences in Chemistry: The stereochemistry of cis-1,3-cyclopentanedicarboxylic acid and its salts have been explored using NMR spectroscopy. This study reveals insights into the conformational behaviors of molecules containing this compound structures (Emenike, Carroll, & Roberts, 2013).

Safety and Hazards

Cis-Cyclopentane-1,3-diamine dihydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

(1R,3S)-cyclopentane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWRZCZEOLZBQF-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668463 | |

| Record name | (1R,3S)-Cyclopentane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63486-45-3 | |

| Record name | (1R,3S)-Cyclopentane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.